Acotiamidhydrochlorid-Trihydrat

Übersicht

Beschreibung

Acotiamide hydrochloride hydrate, also known as Acotiamide, is a medication used for the treatment of functional dyspepsia . It helps to relieve symptoms like bloating after a meal, pain/discomfort in the upper abdomen, and early satiety .

Synthesis Analysis

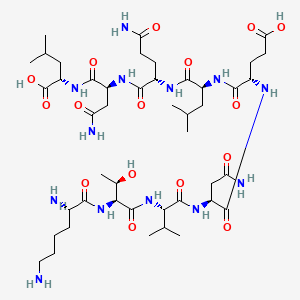

The synthetic method of Acotiamide hydrochloride hydrate involves several steps . The synthetic route includes protecting the hydroxyl at the ortho position of the carboxyl in a compound, subjecting it to acylating chlorination, and then undergoing condensation with another compound. This process is repeated with different compounds until the final product, Acotiamide hydrochloride hydrate, is obtained .Molecular Structure Analysis

Eight crystal structures of Acotiamide hydrochloride were elucidated via single-crystal X-ray diffraction (SCXRD) with water, methanol, ethanol, and n-propanol . The formation of distinct hydrates and solvates was influenced by two factors: water content and solvent type .Chemical Reactions Analysis

Acotiamide hydrochloride hydrate is a novel selective acetylcholinesterase (AChE) inhibitor . It enhances acetylcholine, an important neurotransmitter that regulates gastrointestinal motility . By inhibiting the degradation of acetylcholine, Acotiamide improves impaired gastric motility and delayed gastric emptying .Physical And Chemical Properties Analysis

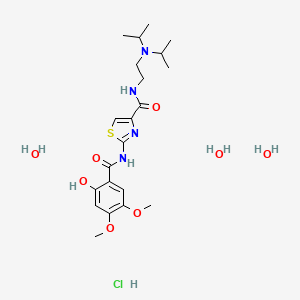

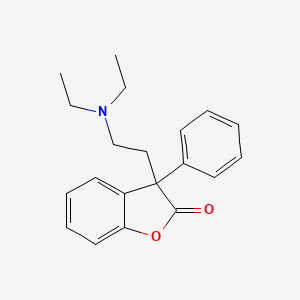

Acotiamide hydrochloride hydrate has a molecular weight of 541.06 and a chemical formula of C21H30N4O5S•HCl•3H2O . Its melting point is 193-195°C .Wissenschaftliche Forschungsanwendungen

Acotiamidhydrochlorid-Trihydrat: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen

Behandlung von funktioneller Dyspepsie (FD): this compound, auch bekannt als Acotiamid, hat sich als wirksam bei der Verbesserung der Symptome von Patienten mit funktioneller Dyspepsie erwiesen. Klinische Studien haben seine Wirksamkeit bei der Linderung von FD-Symptomen wie postprandialem Völlegefühl, frühem Sättigungsgefühl und Oberbauchblähungen gezeigt. Es wurde in Japan zur Behandlung von FD zugelassen, was sein Potenzial als therapeutisches Mittel in diesem Bereich unterstreicht .

Gastroprokinetische Aktivität: Präklinische Studien, einschließlich In-vitro-, Ex-vivo- und In-vivo-Forschung, haben die gastroprokinetische Aktivität von Acotiamid bestätigt. Es hemmt die Acetylcholinesterase (AChE)-Aktivität, die für die Steigerung der Magenmotilität entscheidend ist. Diese Eigenschaft macht Acotiamid zu einem vielversprechenden Kandidaten zur Behandlung von Magen-Darm-Motilitätsstörungen .

Acetylcholinesterase-Hemmung: Acotiamid wirkt als AChE-Hemmer und wurde beobachtet, die Acetylcholin-induzierte Kontraktion und Motilität des Magenantrums und -körpers zu verstärken. Seine Fähigkeit, den Abbau von Acetylcholin, das von cholinergen Nervenenden freigesetzt wird, zu unterdrücken, positioniert es als wertvolle Verbindung für weitere Forschungsarbeiten zu Erkrankungen des cholinergen Systems .

4. Potenzielle Behandlung für die Ösophago-Gastro-Junction-Ausfluss-Obstruktion (EGJOO) Neue Studien deuten darauf hin, dass Acotiamid bei der Behandlung von Patienten mit EGJOO wirksam sein könnte. Eine multizentrische, randomisierte, doppelblinde, Placebo-kontrollierte Studie ist im Gange, um die Wirksamkeit und Sicherheit von Acotiamid im Vergleich zu einem Placebo bei der Behandlung dieser Erkrankung zu vergleichen .

Wirkmechanismus

Target of Action

The primary target of Acotiamide is acetylcholinesterase (AChE) . AChE is an enzyme responsible for the breakdown of acetylcholine (ACh), a neurotransmitter that plays a crucial role in regulating gastrointestinal motility .

Mode of Action

Acotiamide acts as a selective and reversible inhibitor of AChE . By inhibiting AChE, Acotiamide prevents the degradation of ACh, leading to an increase in the concentration of ACh . This enhanced presence of ACh results in increased gastric contractility and accelerated gastric emptying .

Biochemical Pathways

The primary biochemical pathway affected by Acotiamide is the cholinergic pathway in the gastrointestinal system . By inhibiting AChE and thus increasing the availability of ACh, Acotiamide enhances the contractility and motility of the gastric antrum and body .

Pharmacokinetics

Acotiamide exhibits linear pharmacokinetics in humans following oral dosing . The increases in concentration and area under the curve (AUC) appear to be dose-proportional in the dose range of 50 to 800 mg . It has a low oral bioavailability in rats (13.9%-19%) and moderate in dogs (37.5%-50.4%) . It is absorbed rapidly (T= 0.08-3 h) in rats, dogs, and humans .

Result of Action

The primary result of Acotiamide’s action is the improvement of impaired gastric motility and delayed gastric emptying . This leads to an alleviation of symptoms associated with functional dyspepsia . In addition, Acotiamide has been shown to significantly increase both gastric accommodation and gastric emptying in patients with functional dyspepsia .

Biochemische Analyse

Biochemical Properties

Acotiamide hydrochloride trihydrate exerts its activity in the stomach via muscarinic receptor inhibition, resulting in enhanced acetylcholine release and inhibition of acetylcholinesterase activity . Unlike other prokinetic drugs, Acotiamide hydrochloride trihydrate shows little or no affinity for serotonin or dopamine D2 receptors .

Cellular Effects

Acotiamide hydrochloride trihydrate has been shown to have significant effects on various types of cells and cellular processes. It increases the release of acetylcholine, a chemical that can increase the motility of the intestine . It does not significantly affect esophageal motor functions or gastroesophageal reflux in healthy adults .

Molecular Mechanism

The molecular mechanism of action of Acotiamide hydrochloride trihydrate involves the inhibition of acetylcholinesterase activity, which enhances the release of acetylcholine . This increased acetylcholine release can then stimulate gastric motility, helping to alleviate symptoms of functional dyspepsia .

Temporal Effects in Laboratory Settings

In a placebo-controlled study, Acotiamide hydrochloride trihydrate was shown to significantly increase both gastric accommodation and gastric emptying in patients with functional dyspepsia over a period of 2 weeks . It also improved the patients’ dyspeptic symptoms and anxiety score .

Metabolic Pathways

It is known that the drug acts primarily to reduce the biosynthesis of prostaglandins by inhibiting cyclooxygenase (COX) .

Eigenschaften

IUPAC Name |

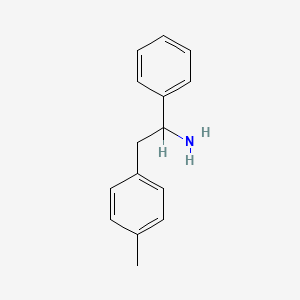

N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide;trihydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O5S.ClH.3H2O/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26;;;;/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27);1H;3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTDXIXCQCFGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C.O.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37ClN4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

773092-05-0 | |

| Record name | Acotiamide hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0773092050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACOTIAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMW7447A9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide](/img/structure/B1665388.png)

![3-[1-Hydroxy-2-[(4-phenylphenyl)methylamino]ethyl]phenol](/img/structure/B1665390.png)